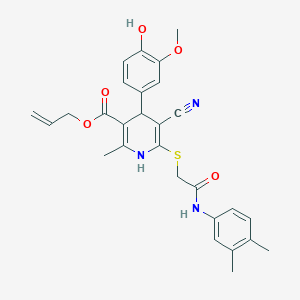

Allyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate

Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a scaffold known for its pharmacological versatility, particularly in cardiovascular therapeutics. Structurally, it features:

Properties

IUPAC Name |

prop-2-enyl 5-cyano-6-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5S/c1-6-11-36-28(34)25-18(4)30-27(37-15-24(33)31-20-9-7-16(2)17(3)12-20)21(14-29)26(25)19-8-10-22(32)23(13-19)35-5/h6-10,12-13,26,30,32H,1,11,15H2,2-5H3,(H,31,33) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTKUSHGHHXRNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC(=C(C=C3)O)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-6-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the 1,4-dihydropyridine (DHP) class, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O5S, with a molar mass of approximately 453.52 g/mol. The compound features several functional groups that contribute to its biological activity:

- Cyano group : Often associated with enhanced reactivity and biological interactions.

- Thioether linkage : May play a role in the compound's mechanism of action.

- Hydroxy and methoxy groups : These functional groups can influence solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds in the DHP class exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in this compound may enhance its ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that similar DHP derivatives can reduce oxidative damage in various cell lines.

Hepatoprotective Effects

Several studies have highlighted the hepatoprotective potential of DHP derivatives. For instance, compounds structurally related to this compound have demonstrated protective effects against liver damage induced by toxins such as acetaminophen. Mechanistically, these compounds may modulate liver enzyme levels and enhance antioxidant defenses.

Calcium Channel Blocking Activity

DHP derivatives are well-known calcium channel blockers. This compound may exhibit similar effects by interfering with calcium ion influx in cardiac and smooth muscle cells. This property can be beneficial in treating hypertension and other cardiovascular conditions.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Hepatoprotective Effects | Demonstrated that DHP derivatives reduce liver enzyme levels (ALT and AST) in rat models of hepatotoxicity. |

| Study 2 : Antioxidant Activity | Showed significant reduction in malondialdehyde (MDA) levels in cell cultures treated with DHP compounds. |

| Study 3 : Calcium Channel Blocking | In vitro assays indicated a dose-dependent inhibition of calcium influx in vascular smooth muscle cells. |

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism : The compound likely interacts with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.

- Enzyme Modulation : It may influence the activity of enzymes involved in detoxification processes within the liver.

- Calcium Channel Interaction : By binding to calcium channels, it alters calcium dynamics in cells, affecting contractility and vascular tone.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs below highlight how substituent variations influence physicochemical and biological properties:

Key Observations:

The 5-chloro-2-methylphenylamino analog shows higher LogP (3.4), suggesting reduced aqueous solubility but increased membrane permeability.

Position 4 Substituent (R2):

- The 4-hydroxy-3-methoxyphenyl group in the target compound and provides hydrogen-bonding sites, improving receptor interaction compared to the 4-methylphenyl in .

Biological Activity:

- Chlorinated analogs (e.g., ) exhibit stronger antihypertensive effects but lower antioxidant capacity due to reduced polar surface area.

- The thiazole-containing analog shows dual antioxidant/anti-inflammatory activity, likely due to radical-scavenging sulfur atoms.

Research Findings and Implications

B. Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (EWGs): The cyano group at position 5 stabilizes the 1,4-DHP ring, critical for calcium channel binding .

- Hydroxy/Methoxy Groups: The 4-hydroxy-3-methoxyphenyl substituent enhances solubility and antioxidant activity via hydrogen bonding and free-radical neutralization .

C. Pharmacokinetic Considerations

- The target compound’s predicted LogP (2.1) balances solubility and permeability, making it suitable for oral administration.

- Analog ’s higher LogP (3.4) may limit bioavailability despite stronger receptor affinity.

D. Unresolved Questions

- The role of the 3,4-dimethylphenylamino group in modulating calcium channels versus off-target effects remains under investigation.

- Comparative in vivo studies are needed to validate the predicted antioxidant activity of the target compound against analogs like .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via tandem reactions involving the Knoevenagel-Michael sequence followed by intramolecular cyclization. For example, analogous 1,4-dihydropyridines (DHPs) are synthesized using one-pot multicomponent reactions, where substituted aldehydes, thioureas, and β-keto esters react under acidic conditions (e.g., HCl/EtOH) to form the core structure . Thioether linkages, such as the (2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio group, are introduced via nucleophilic substitution using thiol intermediates under inert atmospheres . Purification typically involves column chromatography with gradients of ethyl acetate/hexane.

Q. Which spectroscopic techniques are critical for structural characterization?

Key methods include:

- X-ray Diffraction (XRD): Resolves crystal packing and confirms stereochemistry (e.g., regioselective alkylation at sulfur in thioether derivatives) .

- NMR (1H/13C): Assigns proton environments (e.g., dihydropyridine ring protons at δ 4.5–5.5 ppm) and detects substituent effects (e.g., methoxy groups at δ 3.8–3.9 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ for C28H28N4O5S: calc. 532.18, observed 532.17) .

Q. How do functional groups (e.g., cyano, thioether) influence reactivity?

- Cyano (-CN): Enhances electron-withdrawing effects, stabilizing the dihydropyridine ring and directing electrophilic substitution .

- Thioether (-S-): Participates in oxidation reactions (e.g., sulfoxide formation) and serves as a nucleophilic site for alkylation .

- 4-Hydroxy-3-methoxyphenyl: Engages in hydrogen bonding, affecting solubility and intermolecular interactions .

Advanced Research Questions

Q. How can discrepancies in biological activity data across studies be resolved?

Contradictions often arise from variations in substituents or assay conditions. For instance, replacing the 4-hydroxy-3-methoxyphenyl group with a 2-furyl moiety (as in ) reduces calcium channel modulation . Methodological solutions include:

- Standardizing assay protocols (e.g., cell lines, IC50 measurement intervals).

- Performing comparative SAR studies using analogs with systematic substituent changes .

Q. What computational approaches predict structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations optimize geometries and quantify electronic effects (e.g., HOMO-LUMO gaps for redox-active DHPs). Molecular docking against target proteins (e.g., L-type calcium channels) identifies key interactions, such as hydrogen bonding with the 4-hydroxy group or π-stacking with aromatic residues . Software like AutoDock Vina and Gaussian 09 are commonly used .

Q. Why does alkylation of thioether-containing DHPs favor S-alkylation over N-alkylation?

Regioselectivity is driven by the higher nucleophilicity of sulfur compared to nitrogen in the thioether group. In studies of analogous compounds, allyl bromide reacts preferentially at sulfur, forming stable thioethers even in the presence of competing amine groups . Steric hindrance from the dihydropyridine ring further disfavors N-alkylation.

Methodological Considerations

- Reaction Optimization: Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature) for yield improvement .

- Data Validation: Cross-reference NMR assignments with DEPT-135 and HSQC spectra to resolve overlapping signals .

- Contradiction Analysis: Employ HPLC-MS to rule out impurities (>95% purity threshold) when replicating biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.